Synthesis and Characterization of 4-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide
Synthesis and Characterization of 4-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide
Executive Summary
4-Chloro-2-methoxyaniline hydrochloride (CAS: 861299-14-1), also known as 4-chloro-o-anisidine hydrochloride, is a highly versatile building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex azo dyes[1]. With a molecular formula of C₇H₉Cl₂NO and a molecular weight of 194.06 g/mol [2], this compound features both an electron-donating methoxy group and a reactive chloro substituent.
While the free base (CAS: 93-50-5) is frequently used in in situ coupling reactions, it is susceptible to oxidative degradation over time. Converting the free base into its hydrochloride salt significantly enhances its shelf-life, handling stability, and aqueous solubility, making it the preferred form for rigorous biological assays—such as the development of Nav1.7 inhibitors for pain management[3] and squalene synthase inhibitors[4].
Mechanistic Pathways & Synthesis Strategy
The most efficient and scalable route to synthesize 4-chloro-2-methoxyaniline involves the chemoselective reduction of 4-chloro-2-nitroanisole (CAS: 89-21-4).
The Causality of Catalyst Selection: A critical challenge in this reduction is preventing the unwanted hydrodehalogenation of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) often cleaves the carbon-chlorine bond. To circumvent this, we employ Pt(0) EnCat™ 40 (polyurea-encapsulated platinum) or Raney Nickel[5][6]. These catalysts exhibit profound chemoselectivity, rapidly reducing the nitro group to an amine while leaving the sensitive aryl halide entirely intact[5]. Following the reduction, the isolated free base is treated with anhydrous hydrochloric acid to precipitate the stable hydrochloride salt[4].
Figure 1: Chemoselective synthesis of 4-chloro-2-methoxyaniline hydrochloride.
Experimental Methodologies
As a self-validating system, the following protocols integrate analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next synthetic step.
Protocol A: Chemoselective Reduction of 4-Chloro-2-nitroanisole
Objective: Isolate the free base (4-chloro-2-methoxyaniline) without inducing hydrodehalogenation.
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Substrate Dissolution: Dissolve 4-chloro-2-nitroanisole (0.5 mmol, ~93.8 mg) in 5 mL of anhydrous methanol (MeOH) in a round-bottom flask[5].
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Catalyst Addition: Add methanol-washed Pt(0) EnCat™ 40 (5 mol% Pt) to the solution[5]. Note: Raney Nickel (approx. 40% w/w relative to substrate) can be substituted if encapsulated Pt is unavailable[6].
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Hydrogenation: Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature[5].
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Validation Checkpoint 1 (GC-MS): After 30–60 minutes, sample the reaction. The process is complete when the starting material peak (m/z 187) is entirely replaced by the product peak (m/z 157)[5]. Do not proceed until conversion is >99%.
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Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the free base as a dark liquid/solid, which is used immediately in Protocol B.
Protocol B: Hydrochloride Salt Formation
Objective: Convert the oxidation-prone free base into a stable, crystalline hydrochloride salt.
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Solvation: Dissolve the crude 4-chloro-2-methoxyaniline in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of amine)[4].
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Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures mitigate the risk of oxidative side reactions on the electron-rich aniline ring during the exothermic protonation.
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Acidification: Dropwise, add 1.2 equivalents of anhydrous HCl (typically 2.0 M in diethyl ether or dioxane) while stirring continuously[4]. A white to off-white precipitate will begin to form immediately.
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Crystallization & Isolation: Allow the mixture to stir for 1 hour at room temperature to ensure complete precipitation[4]. Filter the solid under vacuum, wash thoroughly with cold diethyl ether to remove unreacted organics, and dry in vacuo at 40 °C.
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Validation Checkpoint 2 (Yield & Purity): Weigh the dried solid to calculate the yield. Submit for ¹H NMR and IR to confirm the presence of the protonated amine (-NH₃⁺) and the absence of residual solvent.
Figure 2: Self-validating experimental workflow for reduction and salt formation.
Analytical Characterization
Thorough characterization is non-negotiable for downstream pharmaceutical applications. The structural assignment of 4-chloro-2-methoxyaniline relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum of the free base is characterized by the distinct methoxy singlet at ~3.81 ppm and the aromatic protons exhibiting characteristic ortho/meta coupling[7].
Upon conversion to the hydrochloride salt, the amine protons shift significantly downfield and broaden, and the melting point sharply increases to 238 °C[2].
Quantitative Data Summary
| Analytical Technique | Parameter / Signal | Observed Value / Assignment | Reference |
| ¹H NMR (CDCl₃, Free Base) | Aromatic Protons | δ 6.80 (s, 1H); 6.79 (d, J=8.8 Hz, 1H); 6.61 (d, J=8.8 Hz, 1H) | [7] |
| ¹H NMR (CDCl₃, Free Base) | Aliphatic Protons | δ 3.86 (br s, 2H, -NH₂); 3.81 (s, 3H, -OCH₃) | [7] |
| ¹³C NMR (CDCl₃, Free Base) | Carbon Resonances | δ 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6 (-OCH₃) | [7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 156.87 (100%), 158.90 (32%, ³⁷Cl isotope) | [7] |
| Melting Point | Hydrochloride Salt | 238 °C | [2] |
| Purity Standard | HPLC / GC | ≥ 97% | [2] |
References
- Google Patents. "US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors". Google Patents.
- Google Patents. "CN102993023A - Preparation method of mono-substituted para-chloroaniline". Google Patents.
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PrepChem. "Preparation of 2-amino-4-chloroanisole". PrepChem.com. Available at:[Link]
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U-Tokyo Repository. "博士論文 スクアレン合成酵素阻害薬の合成研究 (Synthesis of Squalene Synthase Inhibitors)". University of Tokyo. Available at:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 [sigmaaldrich.com]
- 3. US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors - Google Patents [patents.google.com]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
